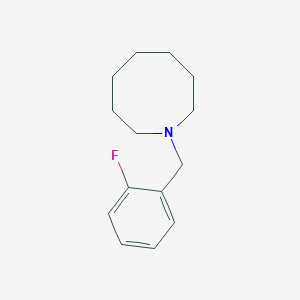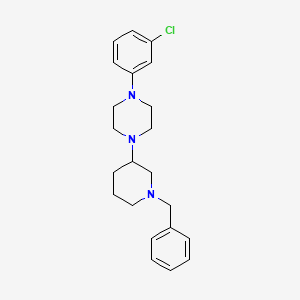
1-(2-fluorobenzyl)azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzyl)azocane, also known as FBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. FBA belongs to the class of azobenzene derivatives, which are widely used in photoresponsive materials, molecular switches, and sensors.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzyl)azocane involves the photoisomerization of its azobenzene moiety. Upon exposure to light, this compound undergoes a trans-cis isomerization, leading to a change in its molecular conformation. This conformational change can trigger a biological response, such as the activation or inhibition of a receptor in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on biochemical and physiological processes. In one study, this compound was used as a photoswitchable ligand to selectively activate or inhibit G protein-coupled receptors in cells. This approach allowed researchers to study the function of specific receptors in cells with high spatiotemporal precision. In another study, this compound was used as a photoswitchable inhibitor of protein-protein interactions, which are involved in various biological processes such as signal transduction and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-fluorobenzyl)azocane in lab experiments include its high spatiotemporal precision, reversible photoisomerization, and selective activation or inhibition of specific receptors. However, this compound has some limitations, such as its limited solubility in aqueous solutions, potential toxicity to cells, and the need for specialized equipment for photoactivation.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-fluorobenzyl)azocane. One direction is to develop new synthetic methods for this compound and its derivatives, which can improve their solubility and reduce their toxicity. Another direction is to explore the potential application of this compound in optogenetics, which is a rapidly growing field that uses light to control the activity of cells in living organisms. Additionally, the use of this compound in drug discovery and development is another promising direction, where it can be used to selectively target specific receptors in cells.
In conclusion, this compound is a synthetic compound that has shown great potential in various fields such as materials science, chemistry, and biology. Its photoresponsive properties and selective activation or inhibition of specific receptors make it a valuable tool for studying biochemical and physiological processes with high spatiotemporal precision. The future research on this compound is expected to expand its application in various fields and lead to the development of new materials, drugs, and technologies.
Synthesemethoden
The synthesis of 1-(2-fluorobenzyl)azocane involves the reaction of 1-azocane with 2-fluorobenzyl bromide in the presence of a base. The reaction yields this compound as a yellow solid with a melting point of 60-62°C. The purity of this compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzyl)azocane has been extensively studied for its potential application in various fields such as materials science, chemistry, and biology. In materials science, this compound has been used as a photoresponsive material, where it can undergo reversible photoisomerization upon exposure to light. In chemistry, this compound has been used as a molecular switch, where it can be toggled between two states by light. In biology, this compound has been used as a photoswitchable ligand, where it can selectively activate or inhibit specific receptors in cells.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-14-9-5-4-8-13(14)12-16-10-6-2-1-3-7-11-16/h4-5,8-9H,1-3,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYNTNDQIXAVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6117991.png)
![11-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6117994.png)
![4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B6118001.png)
![N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B6118011.png)


![methyl 5-ethyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6118028.png)
![3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6118036.png)
![{3-(3-chlorobenzyl)-1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanol](/img/structure/B6118044.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B6118059.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6118073.png)
![(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6118086.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
